molecular formula C15H14N2O2S B2479199 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide CAS No. 1797295-51-2

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B2479199
CAS RN: 1797295-51-2
M. Wt: 286.35
InChI Key: LLMCTZAACVKFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, also known as MTIM, is a synthetic indole derivative that has gained attention in the scientific community for its potential applications in research. MTIM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

  • Antagonists of Peptidoleukotrienes : Jacobs et al. (1993) reported that substituted indole carboxamides, such as 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, are potent and selective antagonists of peptidoleukotrienes. These compounds have potential implications in the treatment of asthma and other respiratory conditions (Jacobs et al., 1993).

  • EGFR Inhibitors and Anticancer Agents : Zhang et al. (2017) designed and synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which showed potent anticancer activities against various cancer cell lines. These compounds target the epidermal growth factor receptor (EGFR), indicating the potential of indole carboxamides in cancer therapy (Zhang et al., 2017).

  • Inhibition of Cell Adhesion : Boschelli et al. (1995) discovered that compounds like benzo[b]thiophene-2-carboxamides and their indole analogs can inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1. These molecules play a crucial role in inflammation and immunological responses (Boschelli et al., 1995).

  • Maillard Reaction Products : Goh et al. (2015) researched 6-methoxy-tetrahydro-β-carboline derivatives produced via the Maillard reaction. These compounds have potential applications in food chemistry and pharmaceuticals (Goh et al., 2015).

  • Antimicrobial Activity : Cakmak et al. (2022) studied N-(thiophen-2-ylmethyl)thiophene-2-carboxamide for its antimicrobial activity. Their findings indicate potential uses in developing new antibacterial agents (Cakmak et al., 2022).

  • Antiallergy Agents : Unangst et al. (1989) synthesized novel indolecarboxamidotetrazoles and demonstrated their potential as antiallergy agents. These compounds showed inhibition of histamine release, indicating their utility in allergy treatments (Unangst et al., 1989).

  • Conducting Polymers : Mezlova et al. (2005) explored the electropolymerization of 6-methoxythieno[3,2-b]indole and related compounds, developing new conducting materials with potential applications in electronics and material science (Mezlova et al., 2005).

  • Anti-Tubercular Agents : Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tubercular agents. This study highlights the importance of indole derivatives in the fight against tuberculosis (Karkara et al., 2020).

properties

IUPAC Name

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-19-12-3-2-11-6-14(17-13(11)7-12)15(18)16-8-10-4-5-20-9-10/h2-7,9,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMCTZAACVKFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

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